NF-|EB-IN-10

Inflammation Macrophage Biology Drug Discovery

NF-κB-IN-10 (also designated as compound E1) is a synthetic small-molecule inhibitor belonging to the pterostilbene dihydropyrazole derivative class, developed via molecular hybridization to overcome the poor selectivity and druggability limitations of its parent natural product, pterostilbene. It is characterized by a dual mechanism of action, simultaneously enhancing the Nrf2-mediated antioxidant response and inhibiting the NF-κB-driven pro-inflammatory cascade.

Molecular Formula C26H30N2O4
Molecular Weight 434.5 g/mol
Cat. No. B12390868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNF-|EB-IN-10
Molecular FormulaC26H30N2O4
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC)OC)C3=CC(=NN3C(=O)C)C
InChIInChI=1S/C26H30N2O4/c1-6-7-14-32-22-12-9-20(10-13-22)8-11-21-16-23(30-4)17-25(31-5)26(21)24-15-18(2)27-28(24)19(3)29/h8-13,15-17H,6-7,14H2,1-5H3/b11-8+
InChIKeyJCEKFPPSWJKZIB-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NF-κB-IN-10 (Compound E1): A Differentiated Pterostilbene-Derived Dual-Action Inhibitor for Cardiovascular and Inflammation Research


NF-κB-IN-10 (also designated as compound E1) is a synthetic small-molecule inhibitor belonging to the pterostilbene dihydropyrazole derivative class, developed via molecular hybridization to overcome the poor selectivity and druggability limitations of its parent natural product, pterostilbene [1]. It is characterized by a dual mechanism of action, simultaneously enhancing the Nrf2-mediated antioxidant response and inhibiting the NF-κB-driven pro-inflammatory cascade . This coordinated regulation of the Nrf2/NF-κB signaling axis positions NF-κB-IN-10 as a chemically distinct and functionally unique tool compound for probing oxidative stress and inflammation in cardiovascular disease models, specifically heart failure, differentiating it from conventional, single-pathway NF-κB inhibitors [1].

NF-κB-IN-10: Why a Simple NF-κB Inhibitor Substitution Compromises Reproducibility in Nrf2/NF-κB Crosstalk Models


Standard NF-κB inhibitors (e.g., BAY 11-7082, JSH-23, or IKK-16) are typically characterized by a singular mechanism of action, primarily blocking NF-κB nuclear translocation or upstream kinase activity [2]. Substituting these agents with NF-κB-IN-10 in models where oxidative stress is a primary driver of pathology—such as doxorubicin-induced cardiotoxicity or LPS-induced inflammation—is not scientifically valid due to the compound's unique, dual-pathway pharmacology [1]. NF-κB-IN-10 is not merely a more potent NF-κB blocker; it is a molecular hybrid engineered to simultaneously activate Nrf2, a master regulator of the antioxidant response [1]. This dual Nrf2 activation/NF-κB inhibition profile is critical because the therapeutic efficacy observed in heart failure models is contingent upon the coordinated upregulation of protective enzymes (SOD1, CAT, GPX1) and downregulation of inflammatory mediators (iNOS, COX-2), an outcome not replicable by any single-mechanism NF-κB inhibitor [1]. Therefore, using a generic NF-κB inhibitor would fail to recapitulate the same phenotypic outcome, leading to a false negative or incomplete mechanistic interpretation in studies requiring simultaneous oxidative stress mitigation and inflammation control [1].

NF-κB-IN-10 Procurement Evidence: Quantifiable Differentiation from Pterostilbene and Standard NF-κB Inhibitors


NF-κB-IN-10's Superior Anti-Inflammatory Potency in RAW264.7 Macrophages Compared to Parent Pterostilbene

NF-κB-IN-10 (compound E1) was identified as the most potent anti-inflammatory derivative from a series of synthesized pterostilbene analogs. In a direct, head-to-head comparative study evaluating LPS-induced nitric oxide (NO) production in RAW264.7 cells, NF-κB-IN-10 demonstrated significantly enhanced potency relative to the parent compound, pterostilbene. While the exact IC50 values for all compounds in the series are reported in the primary study, NF-κB-IN-10's designation as the lead compound from a structure-activity relationship (SAR) campaign confirms its differentiated efficacy profile [1]. This SAR-driven selection process provides a robust, quantitative, and verifiable basis for choosing NF-κB-IN-10 over its parent scaffold or other close analogs for applications requiring maximal suppression of inflammatory NO production.

Inflammation Macrophage Biology Drug Discovery

Quantitative Suppression of iNOS and COX-2 Expression: A Dual Anti-Inflammatory Signature Unique to NF-κB-IN-10

In LPS-stimulated RAW264.7 cells, NF-κB-IN-10 inhibits both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . While many standard NF-κB inhibitors may suppress one or the other of these downstream effectors, the dual suppression of both iNOS and COX-2 by NF-κB-IN-10 is documented as a key part of its anti-inflammatory mechanism [1]. This broader inhibitory profile on two major pro-inflammatory mediators is consistent with the compound's unique ability to co-regulate Nrf2 and NF-κB pathways. In contrast, standard IKK inhibitors like BAY 11-7082 primarily inhibit NF-κB activation without a corresponding Nrf2-mediated antioxidant boost, and natural products like pterostilbene exhibit weaker and less selective activity [1][2]. The dual suppression of iNOS and COX-2 provides a quantifiable, downstream phenotypic readout that distinguishes NF-κB-IN-10's mechanism from simpler NF-κB blockers.

Inflammation Macrophage Biology Drug Discovery

In Vivo Therapeutic Differentiation: NF-κB-IN-10 Ameliorates Doxorubicin-Induced Heart Failure in a Mouse Model

NF-κB-IN-10 is differentiated from both pterostilbene and standard NF-κB inhibitors by its validated in vivo efficacy in a disease-relevant model. In a C57BL/6J mouse model of doxorubicin (DOX)-induced heart failure, administration of NF-κB-IN-10 (compound E1) significantly ameliorated heart failure symptoms by inhibiting both inflammation and oxidative stress [1]. This is a critical differentiator, as many in vitro-active NF-κB inhibitors fail to translate to in vivo efficacy due to poor pharmacokinetics or toxicity, which were key limitations of the parent compound pterostilbene that the molecular hybridization strategy sought to overcome [1]. The study provides quantitative evidence of improved cardiac function and reduced pathological markers in treated mice compared to vehicle controls, establishing a functional, in vivo benchmark for selecting this compound over untested or less effective alternatives.

Cardiovascular Disease In Vivo Pharmacology Heart Failure

NF-κB-IN-10: Optimal Research and Preclinical Application Scenarios Based on Validated Evidence


Investigating Nrf2/NF-κB Crosstalk in Macrophage-Mediated Inflammation

Procure NF-κB-IN-10 as a chemically precise tool to dissect the coordinated regulation of oxidative stress and inflammation. Use it in RAW264.7 or primary macrophage models to simultaneously activate Nrf2-dependent antioxidant gene expression (SOD1, CAT, GPX1) and suppress NF-κB-driven pro-inflammatory mediators (iNOS, COX-2) [1]. This is ideal for studies where standard NF-κB inhibitors fail to recapitulate the integrated cellular response to inflammatory stimuli like LPS [1][2].

Preclinical Evaluation of Dual-Targeting Therapies for Doxorubicin-Induced Cardiotoxicity

NF-κB-IN-10 is the compound of choice for researchers developing interventions for chemotherapy-induced heart failure. Its validated in vivo efficacy in ameliorating DOX-induced cardiac dysfunction in mice provides a strong rationale for its use as a positive control or lead compound in preclinical cardioprotection studies [1]. Its dual mechanism directly addresses the intertwined pathologies of oxidative damage and inflammation in the heart, offering a more translationally relevant profile than single-target agents [1].

Structure-Activity Relationship (SAR) Studies on Pterostilbene-Derived Hybrid Molecules

Use NF-κB-IN-10 (compound E1) as a benchmark reference standard in medicinal chemistry programs focused on optimizing pterostilbene or other stilbenoid derivatives. Its identification as the most potent lead from a focused SAR campaign provides a quantitative baseline for evaluating new analogs in terms of NO inhibition, ROS reduction, and dual-pathway modulation [1]. This ensures that newly synthesized compounds are compared against a well-characterized and commercially available standard .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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